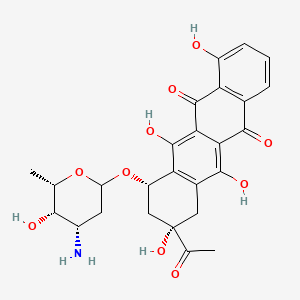
Karminomitsin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is known for its potent anticancer properties and is used in the treatment of various types of cancer. Carubicin intercalates into DNA and inhibits the enzyme topoisomerase II, thereby preventing DNA replication and repair .
准备方法
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.
Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .
化学反应分析
Types of Reactions: Carubicin undergoes several types of chemical reactions, including:
Oxidation: Carubicin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on Carubicin.
Substitution: Carubicin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .
科学研究应用
Carubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Used in cancer research to develop new anticancer therapies.
Industry: Employed in the production of other anthracycline antibiotics and related compounds.
作用机制
Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .
相似化合物的比较
- Daunorubicin
- Doxorubicin
- Idarubicin
- Epirubicin
Comparison: Carubicin is unique in its ability to induce apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2, which distinguishes it from other anthracyclines like Daunorubicin and Doxorubicin . Additionally, Carubicin has shown effectiveness in inhibiting the proliferation of VHL-defective clear cell renal carcinoma cells .
Carubicin’s unique properties and diverse applications make it a valuable compound in scientific research and medicine.
属性
分子式 |
C26H27NO10 |
|---|---|
分子量 |
513.5 g/mol |
IUPAC 名称 |
(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1 |
InChI 键 |
XREUEWVEMYWFFA-LMCHYIQISA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



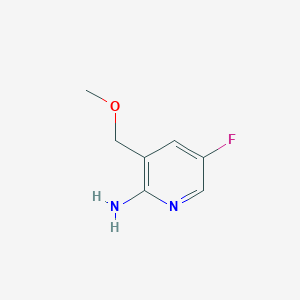
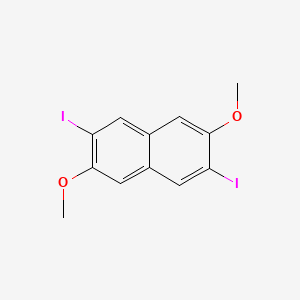

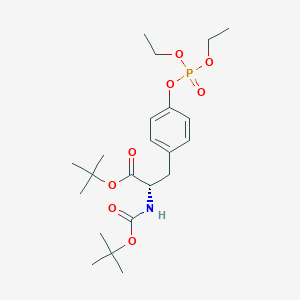
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
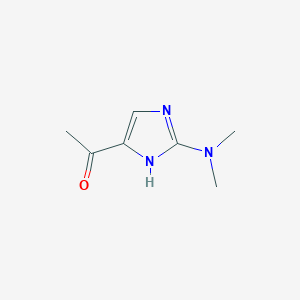
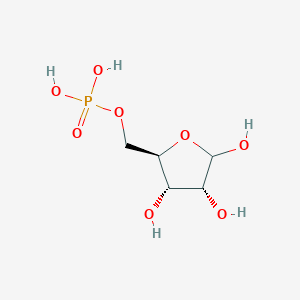
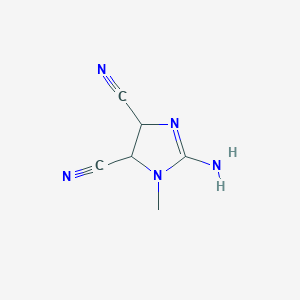
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B12828316.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
